molecular formula C16H16N4O3 B14208131 Benzoic acid, 4-[3-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)propyl]- CAS No. 834857-27-1

Benzoic acid, 4-[3-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)propyl]-

Cat. No.: B14208131
CAS No.: 834857-27-1
M. Wt: 312.32 g/mol
InChI Key: JUQNGCJZCJACTN-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[3-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)propyl]- is a complex organic compound that features a benzoic acid moiety linked to a furo[2,3-d]pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[3-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)propyl]- typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[3-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)propyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent choice, and pH are crucial for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Benzoic acid, 4-[3-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)propyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 4-[3-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)propyl]- involves its interaction with specific molecular targets. The furo[2,3-d]pyrimidine ring system can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cellular function and behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4-[3-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)propyl]- is unique due to its specific combination of the benzoic acid moiety and the furo[2,3-d]pyrimidine ring system. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

834857-27-1

Molecular Formula

C16H16N4O3

Molecular Weight

312.32 g/mol

IUPAC Name

4-[3-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)propyl]benzoic acid

InChI

InChI=1S/C16H16N4O3/c17-13-12-11(8-23-14(12)20-16(18)19-13)3-1-2-9-4-6-10(7-5-9)15(21)22/h4-8H,1-3H2,(H,21,22)(H4,17,18,19,20)

InChI Key

JUQNGCJZCJACTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCC2=COC3=NC(=NC(=C23)N)N)C(=O)O

Origin of Product

United States

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